7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide
Description
7-Chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide is a quinoline derivative characterized by:
- A chloro substituent at position 5.
- A hydroxy group at position 4.
- A carboxamide group at position 3, linked to a 2-(pyridin-2-yl)ethyl chain.
Though direct pharmacological data are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to quinoline scaffolds .
Properties
Molecular Formula |
C17H14ClN3O2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
7-chloro-4-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c18-11-4-5-13-15(9-11)21-10-14(16(13)22)17(23)20-8-6-12-3-1-2-7-19-12/h1-5,7,9-10H,6,8H2,(H,20,23)(H,21,22) |
InChI Key |
KJKCMSAXYBWIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research laboratories may synthesize it using custom protocols.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions. For example:
Oxidation: Oxidation of the hydroxyl group could yield a quinone derivative.
Reduction: Reduction of the carbonyl group could lead to a corresponding alcohol.
Substitution: Substitution reactions may occur at the chloro or pyridine positions.
Scientific Research Applications
Antimicrobial Properties: Quinolones, including this compound, have been investigated for their antimicrobial activity.
Anticancer Potential: Some quinolone derivatives exhibit cytotoxic effects against cancer cells.
Enzyme Inhibition: Quinolones may inhibit specific enzymes relevant to disease pathways.
Industry: The compound’s applications in industry are less well-documented, but its unique structure may inspire further research.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The table below summarizes key structural differences between the target compound and its analogues:
Key Comparative Analysis
Hydroxy vs. Methoxy/Amino Groups
- The hydroxy group in the target compound increases acidity (pKa ~8–10) and solubility in basic media, whereas the methoxy group in enhances lipophilicity and metabolic stability.
Pyridin-2-yl vs. Pyridin-3-yl Substituents
- Pyridin-2-yl (target compound and ) positions the nitrogen ortho to the ethyl chain, enabling chelation with metal ions (e.g., Co²⁺ in ).
- Pyridin-3-yl () places nitrogen meta, reducing metal-binding capacity but possibly improving interactions with hydrophobic enzyme pockets.
Carboxamide Side Chains
Research Findings and Implications
- Biological Activity: While ’s methoxy and amino groups may enhance CNS penetration (common in kinase inhibitors), the target compound’s hydroxy group could favor targets in hydrophilic environments (e.g., extracellular enzymes).
- Stereochemistry : The R-configuration in highlights the importance of chirality in drug design, a factor absent in the target compound but critical for optimizing binding specificity.
Biological Activity
7-Chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H15ClN2O2
- Molecular Weight : 320.76 g/mol
- CAS Number : 1401594-81-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The quinoline scaffold is known for its ability to inhibit certain enzymes and pathways involved in disease processes:
- Antimicrobial Activity : Compounds with a similar structure have shown efficacy against various bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
- Anticancer Properties : Research indicates that quinoline derivatives can modulate cell cycle progression and induce apoptosis in cancer cells. Specifically, they may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Biological Activity Data
| Biological Activity | Target | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus | |
| Anticancer | CDK1 (cell cycle regulation) | |
| Antituberculosis | Mycobacterium tuberculosis |
Antimicrobial Efficacy
A study evaluated the antibacterial activity of various quinoline derivatives, including 7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains. The compound exhibited significant activity against Staphylococcus aureus with an MIC of 12.5 µg/mL, compared to standard antibiotics such as ciprofloxacin which had an MIC of 2 µg/mL .
Anticancer Activity
In vitro studies demonstrated that the compound could effectively inhibit the proliferation of pancreatic cancer cells by inducing G2/M phase arrest through CDK1 inhibition. This was evidenced by reduced cyclin B levels and increased apoptosis markers in treated cells . The cytotoxic effects were quantified using MTT assays, showing a dose-dependent response.
Antituberculosis Potential
Research highlighted the potential of quinoline derivatives in combating tuberculosis. The compound was tested against Mycobacterium tuberculosis, showing promising results with an MIC value significantly lower than conventional treatments . This suggests a potential role in developing new therapeutic strategies against drug-resistant tuberculosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
